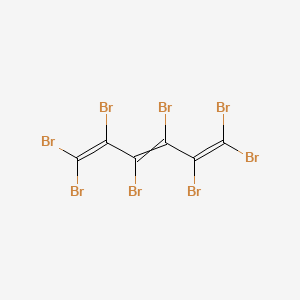
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene is a brominated organic compound with the molecular formula C6H2Br8 It is characterized by the presence of eight bromine atoms attached to a hexa-1,3,5-triene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene typically involves the bromination of hexa-1,3,5-triene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce partially brominated compounds.
Scientific Research Applications
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, leading to the formation of new compounds. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can affect the stability and reactivity of the triene backbone.
Comparison with Similar Compounds
Similar Compounds
Hexabromobenzene (C6Br6): A brominated aromatic compound with six bromine atoms attached to a benzene ring.
Tetrabromoethylene (C2Br4): A brominated alkene with four bromine atoms attached to an ethylene backbone.
Octabromodiphenyl ether (C12H2Br8O): A brominated diphenyl ether with eight bromine atoms.
Uniqueness
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene is unique due to its specific arrangement of bromine atoms on a triene backbone, which imparts distinct chemical and physical properties. Its high degree of bromination and the presence of a conjugated triene system make it a valuable compound for various applications, distinguishing it from other brominated compounds.
Properties
CAS No. |
125223-87-2 |
|---|---|
Molecular Formula |
C6Br8 |
Molecular Weight |
711.3 g/mol |
IUPAC Name |
1,1,2,3,4,5,6,6-octabromohexa-1,3,5-triene |
InChI |
InChI=1S/C6Br8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14 |
InChI Key |
SHSJRNKUCHCRFT-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=C(Br)Br)Br)Br)(C(=C(Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


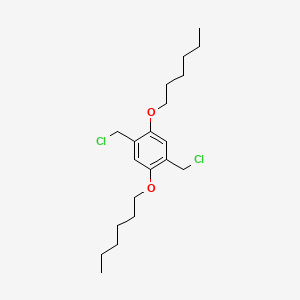
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
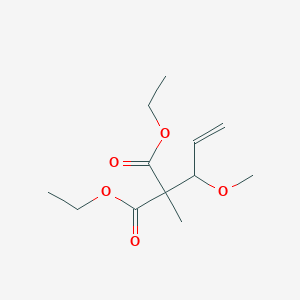
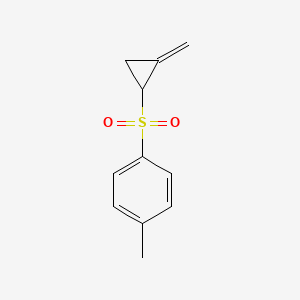

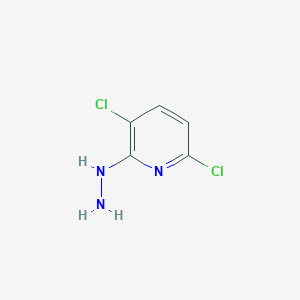
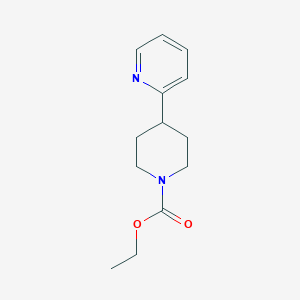
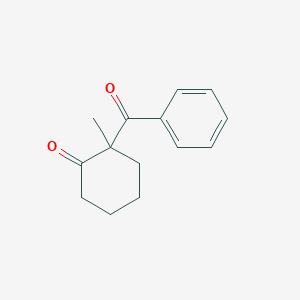
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
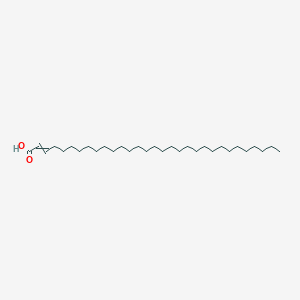
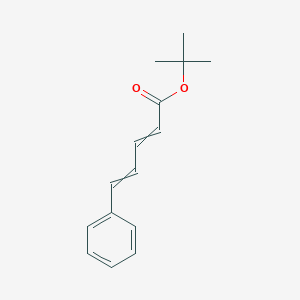
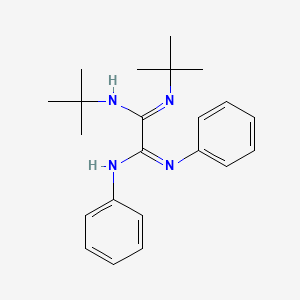
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
